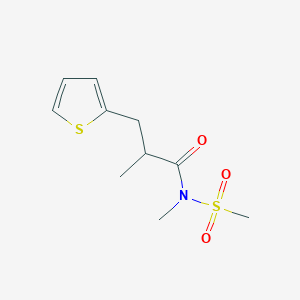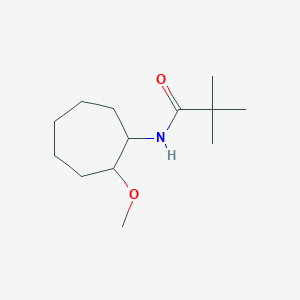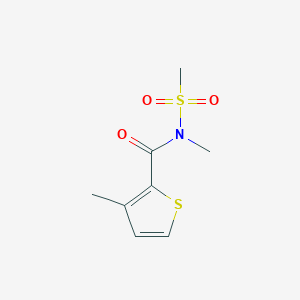
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide, also known as DMTTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the levels of certain inflammatory markers in the blood, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide in lab experiments is its ability to selectively target certain enzymes involved in cancer cell growth and inflammation. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide. One area of interest is its potential use in combination with other therapeutic agents for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide and its potential use as an anti-inflammatory agent. Finally, there is a need for the development of more efficient synthesis methods for N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide to facilitate its use in future research.
Synthesis Methods
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide can be synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(trimethylsilyl)acetamide. The final step involves the reaction of the resulting intermediate with dimethylsulfoxonium methylide to produce N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide.
Scientific Research Applications
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been studied for its potential therapeutic properties in various areas of research. One such area is cancer treatment, where N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-8(7-9-5-4-6-15-9)10(12)11(2)16(3,13)14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKBJALKTWGQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)





